Doxorubicinone-d3

stable isotope labeling mass spectrometry internal standard qualification

Bioanalytical laboratories quantifying doxorubicinone in plasma or tissue often face matrix-effect variability and extraction inconsistency when using unlabeled or structurally dissimilar internal standards. Doxorubicinone-d3 addresses this gap as a stable isotope-labeled analog providing a +3 Da mass shift for unambiguous SRM/MRM channel separation. - Enables LLOQ of 0.01 ng/mL for doxorubicinone in validated LC-MS/MS methods. - Compensates for extraction recovery and ionization variability across complex biological matrices. - Procured as a research-use-only analytical standard with ambient-temperature shipping stability.

Molecular Formula C21H18O9
Molecular Weight 417.4 g/mol
Cat. No. B12413283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinone-d3
Molecular FormulaC21H18O9
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O
InChIInChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3
InChIKeyIBZGBXXTIGCACK-KUBNPYHXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicinone-d3: Internal Standard for Metabolite Quantification


Doxorubicinone-d3 (Adriamycin aglycone-d3, Adriamycinone-d3) is a stable isotope-labeled analog of doxorubicinone (CAS 24385-10-2), the aglycone metabolite of the anthracycline chemotherapeutic agent doxorubicin [1]. The compound incorporates three deuterium atoms at the methoxy position, resulting in a molecular formula of C21H15D3O9 and molecular weight of 417.38 g/mol [2]. It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of doxorubicinone in biological matrices [3]. As a metabolite with documented clinical detectability in patients receiving doxorubicin therapy, doxorubicinone represents a relevant analytical target in pharmacokinetic studies of this widely used anticancer drug [4].

Type Deuterated internal standard
Target Analyte Doxorubicinone (aglycone)
Workflow LC-MS/MS bioanalytical method development

Why Doxorubicinone-d3 Cannot Be Replaced


In LC-MS/MS bioanalysis, the internal standard must compensate for matrix effects, extraction variability, and ionization efficiency fluctuations to ensure quantitative accuracy. The use of unlabeled doxorubicinone or structurally related anthracycline analogs (e.g., idarubicin, daunorubicin, epirubicin) as surrogate internal standards introduces analytical risk because these compounds may exhibit differential extraction recovery, distinct chromatographic retention times, and unequal ionization response in complex biological matrices relative to the target analyte [1]. Furthermore, deuterium-labeled internal standards themselves are not universally interchangeable with 13C- or 15N-labeled alternatives; deuterium isotope effects can cause retention time shifts that expose the IS to different regions of ion suppression or enhancement, thereby compromising matrix effect compensation [2][3]. Therefore, selection of a specific isotope-labeled internal standard such as Doxorubicinone-d3 requires evaluation of its analytical performance characteristics relative to available alternatives, which are delineated in the quantitative evidence below.

Unlabeled doxorubicinone or structural analogs may exhibit differential extraction recovery and ion suppression, limiting direct interchangeability.
Non-isotopic surrogate internal standards (e.g., idarubicin, epirubicin) may show distinct chromatographic retention, compromising matrix effect correction.
Deuterium-labeled IS may not universally substitute for 13C- or 15N-labeled alternatives; retention time shifts can alter matrix effect compensation.

Doxorubicinone-d3: Analytical Performance Evidence


Deuterium-Induced Mass Shift Differentiation

Doxorubicinone-d3 is distinguished from its unlabeled counterpart doxorubicinone (CAS 24385-10-2) by the incorporation of three deuterium atoms at the 4-methoxy position, confirmed by molecular formula (C21H15D3O9 vs. C21H18O9) and a molecular weight increase from 414.36 g/mol to 417.38 g/mol, representing a +3.02 Da mass shift . This mass difference is sufficient to ensure complete baseline mass spectrometric resolution between the analyte and internal standard channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. Crucially, this labeled compound serves as an authentic internal standard for doxorubicinone quantification rather than the parent drug doxorubicin itself, which requires a distinct internal standard [2].

Mass shift differentiation
Head-to-head
+3.02 Da mass shift vs unlabeled doxorubicinone
Ensures MS channel separation without isotopic cross-talk.
Based on structural analysis and nomenclature; confirm in method.
stable isotope labeling mass spectrometry internal standard qualification

LLOQ Benchmark for Doxorubicinone Quantification

In a validated LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites in mouse plasma, the lower limit of quantification (LLOQ) for doxorubicinone was established at 0.01 ng/mL [1]. This sensitivity threshold is two orders of magnitude lower than that for doxorubicin (0.5 ng/mL) and one order of magnitude lower than that for doxorubicinol (0.1 ng/mL), reflecting the inherent analytical detectability of the aglycone metabolite when appropriate chromatographic and mass spectrometric conditions are employed [1]. While this study did not utilize a deuterated internal standard, it establishes the quantitative range within which a stable isotope-labeled internal standard such as Doxorubicinone-d3 is required to achieve acceptable accuracy and precision [2].

LLOQ benchmark
Class-level
0.01 ng/mL
Supports need for matched isotope-labeled IS at trace levels.
Mouse plasma; 50× lower than doxorubicin; SRM detection.
LLOQ bioanalytical method validation pharmacokinetics

Doxorubicinone Clinical Detectability and PK Modeling

In a pharmacokinetic study of low-dose doxorubicin in patients with AIDS-related Kaposi sarcoma, doxorubicinone, 7-deoxydoxorubicinone, and doxorubicinolone were reliably detected in patient plasma and successfully integrated into a common metabolic model [1]. Separately, in clinical samples from patients receiving doxorubicin, 7-deoxydoxorubicinolone was detectable in 35/50 samples with concentrations ranging from 1.0-12.7 µg/L, while doxorubicinone and other aglycones were present at lower but analytically relevant concentrations [2]. These clinical data confirm that doxorubicinone and related aglycones circulate at measurable levels in humans, justifying the need for a matched deuterated internal standard to ensure accurate quantification in pharmacokinetic and therapeutic drug monitoring studies.

Detectability context
Context-dependent
Detectable in human plasma research matrices; integrated into metabolic model.
Reported detectability supports method development for human plasma research.
AIDS-KS patient context; data to verify in target matrix.
clinical pharmacokinetics metabolite profiling therapeutic drug monitoring

Matrix Effect: Deuterated vs. 13C Internal Standards

Systematic comparison of deuterated (2H) versus non-deuterated (13C, 15N) stable isotope-labeled internal standards in LC-ESI-MS/MS assays has demonstrated that deuterium-labeled IS can exhibit quantitatively significant bias due to retention time shifts that expose the IS to differential ion suppression [1][2]. In a study quantifying urinary 2-methylhippuric acid (2MHA), concentrations generated using 2MHA-[2H7] were on average 59.2% lower than those generated using 2MHA-[13C6], with spike accuracy showing a -38.4% negative bias for the deuterated IS compared to no significant bias for the 13C-labeled analog [1]. This phenomenon arises because the slight retention time difference caused by the deuterium isotope effect places the IS in a region of changing ion suppression relative to the analyte, compromising the fundamental assumption of identical matrix effect compensation [2][3].

Deuterated vs 13C-IS
Class-level
−59.2% concentration bias with deuterated IS vs 13C-IS; spike accuracy −38.4%
Deuterium isotope effect may require method-specific validation.
Observed in urinary biomarker assay; may not transfer directly.
deuterium isotope effect matrix effect quantitative bias

Doxorubicinone-d3 Application Scenarios


LC-MS/MS Assay Development for Doxorubicinone

Doxorubicinone-d3 is optimally deployed as a stable isotope-labeled internal standard in the development and validation of LC-MS/MS bioanalytical methods targeting doxorubicinone in plasma, serum, urine, or tissue homogenates [1]. The +3 Da mass shift relative to the unlabeled analyte provides unambiguous SRM/MRM channel separation, while the deuterium label enables correction for extraction recovery and ionization variability. This application is directly supported by the validated method framework established in mouse plasma, which achieved an LLOQ of 0.01 ng/mL for doxorubicinone [1]. Procurement is warranted for laboratories establishing de novo quantitative assays for doxorubicin aglycone metabolites or transitioning from non-isotopic internal standards (e.g., idarubicin, epirubicin) to a structurally matched isotope-labeled IS [2].

PK Studies for Doxorubicin Formulations

Doxorubicinone-d3 enables accurate pharmacokinetic profiling of doxorubicinone in preclinical models and clinical trial samples. The compound's utility is substantiated by the documented detectability of doxorubicinone in human plasma from patients receiving doxorubicin therapy, with integration into established metabolic models [1]. In studies comparing novel doxorubicin formulations (e.g., liposomal, nanoparticle, or polymer-conjugated formulations), precise quantification of aglycone metabolites is essential for understanding formulation-dependent differences in metabolic disposition. Doxorubicinone-d3 provides the analytical rigor required for regulatory-compliant pharmacokinetic reporting in such comparative formulation studies [2].

TDM and Pharmacovigilance for Doxorubicin

In clinical pharmacology investigations aimed at establishing therapeutic drug monitoring protocols for doxorubicin, Doxorubicinone-d3 serves as a critical internal standard for quantifying aglycone metabolites in patient samples. The clinical relevance of this application is supported by the finding that 7-deoxydoxorubicinolone, a related aglycone, accounts for up to 65% of the doxorubicin concentration in some clinical samples, highlighting the analytical importance of aglycone quantification in comprehensive TDM panels [1]. Doxorubicinone-d3 procurement supports laboratories conducting method validation for clinical pharmacokinetic studies where accurate metabolite quantification informs dose adjustment strategies or cardiotoxicity risk assessment [2].

Metabolic Pathway and DDI Studies

Doxorubicinone-d3 facilitates mechanistic studies of doxorubicin metabolism, including investigations of carbonyl reductase-mediated doxorubicinol formation and subsequent aglycone generation. The deuterium label enables precise tracking of doxorubicinone formation rates under varying experimental conditions (e.g., enzyme induction/inhibition, genetic polymorphisms) without interference from endogenous matrix components [1]. This application is particularly relevant for laboratories studying the role of aglycone metabolites in doxorubicin-induced cardiotoxicity, where accurate quantification of these species is essential for correlating exposure with toxicity outcomes. Procurement of Doxorubicinone-d3 is justified for any study requiring robust, matrix-effect-corrected quantification of this specific metabolite in complex biological systems.

Application
Selection Property
Validation Focus
LC-MS/MS assay development for doxorubicinone
Deuterated IS for aglycone metabolite
Matrix effect and recovery in research matrices
PK research for doxorubicin formulations
Matched isotope-labeled IS
Exposure-model validation in plasma research matrices
PK bioanalysis and metabolite profiling
Deuterated internal standard
Accuracy in human plasma research matrix analysis
Metabolic pathway and DDI research
Deuterated IS for aglycone quantification
Pathway-response interpretation in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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